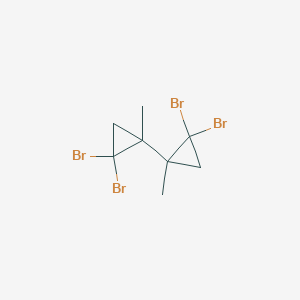
3-Thiophenepropanal
Vue d'ensemble
Description
3-Thiophenepropanal is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a member of the thiophene family, which is a class of organic compounds containing a five-membered aromatic ring with one sulfur atom and four carbon atoms. In
Applications De Recherche Scientifique
Thermochemical Properties
Thiophene derivatives, including compounds related to 3-Thiophenepropanal, have been extensively studied for their thermochemical properties. Roux et al. (2007) explored the thermochemical aspects of thiophene-based compounds, focusing on their stability and enthalpies of formation, both experimentally and computationally. This research is significant in understanding the thermochemical behavior of thiophene derivatives for potential applications in drug design and conductive polymers (Roux et al., 2007).
Photovoltaic and Electronic Applications
Poly(3-hexylthiophene) (P3HT), a related compound, is widely used in organic solar cells. Manceau et al. (2009) investigated the photochemical and thermal stability of P3HT, which is crucial for enhancing the lifespan of solar cells. This study contributes to the understanding of the degradation processes in thiophene-based materials, which is essential for their application in photovoltaic devices (Manceau et al., 2009).
Barbarella et al. (2005) highlighted the significance of thiophene-based materials in the fabrication of electronic and optoelectronic devices. Their survey of recent research demonstrates the interdisciplinary nature of thiophene derivatives in various technological applications (Barbarella et al., 2005).
Lithium-Ion Battery Technology
Thiophene derivatives have also been examined as functional additives in lithium-ion batteries. Xia et al. (2015) studied the role of thiophene derivatives in improving the cycling performance of high-voltage LiCoO2, which is pivotal for enhancing battery efficiency and stability (Xia et al., 2015).
Polymer Synthesis
Higashihara et al. (2012) reported on the controlled synthesis of regioregular poly(3-hexylthiophene) using a zincate complex. This method is notable for its ability to produce polymers with high molecular weight and low polydispersity, which is beneficial for applications in sensors and other electronic devices (Higashihara et al., 2012).
Catalysis and Chemical Transformations
Nakano et al. (2008) explored the perarylation of 3-thiophene- and 3-furancarboxylic acids using a palladium catalyst. This process, involving C-H bond cleavage and decarboxylation, is relevant for producing various chemically modified thiophene derivatives for pharmaceutical and material science applications (Nakano et al., 2008).
Propriétés
IUPAC Name |
3-thiophen-3-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQNHLHBKGUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472039 | |
| Record name | 3-Thiophenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62656-49-9 | |
| Record name | 3-Thiophenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[4.5]decan-7-amine hydrochloride](/img/structure/B1658869.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B1658870.png)


![2-Tert-butyl-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1658876.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclopropanecarboxylate](/img/structure/B1658877.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)
